Aak1-IN-1 - 1815613-42-3

Aak1-IN-1

Catalog Number: EVT-8307852
CAS Number: 1815613-42-3
Molecular Formula: C19H23F4N3O
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aak1-IN-1, also known as Adaptor Associated Kinase 1 inhibitor, is a compound targeting the AAK1 enzyme, which plays a crucial role in various cellular processes, particularly in clathrin-mediated endocytosis. AAK1 is a serine/threonine kinase that phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP-2), facilitating receptor-mediated endocytosis. The inhibition of AAK1 has therapeutic potential in treating neuropathic pain and viral infections, including those caused by Hepatitis C and SARS-CoV-2.

Source

The compound Aak1-IN-1 has been developed through various drug discovery programs aimed at identifying selective inhibitors of AAK1. Research has shown that AAK1 inhibitors can significantly impact the treatment of conditions linked to this kinase, such as neurological disorders and viral infections .

Classification

Aak1-IN-1 belongs to the class of small molecule inhibitors targeting serine/threonine kinases. It is specifically designed to inhibit the activity of AAK1, which is part of the Numb-associated kinase family. This classification is essential for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Aak1-IN-1 involves several steps typical for small molecule drug development. Key methods include:

  • Structure-Based Drug Design: Utilizing the crystal structure of AAK1 to identify binding sites and optimize lead compounds.
  • Chemical Synthesis: Employing organic synthesis techniques to create derivatives with improved potency and selectivity against AAK1.
  • High-Throughput Screening: Screening libraries of compounds to identify potential inhibitors based on their interaction with AAK1.

Technical Details

Recent studies have highlighted the use of Kinobeads technology to discover novel inhibitors like TIM-098a, which is derived from initial compounds such as TIM-063. This approach allows for the identification of compounds with high selectivity for AAK1 while minimizing off-target effects .

Molecular Structure Analysis

Structure

The molecular structure of Aak1-IN-1 is characterized by specific functional groups that facilitate its interaction with the ATP-binding site of AAK1. The precise structural formula and three-dimensional conformation are critical for understanding its binding affinity and inhibition mechanism.

Data

The molecular weight, solubility, and other physicochemical properties are essential for evaluating the compound's bioavailability and stability. For instance, TIM-098a has shown favorable properties such as cell membrane permeability, which is crucial for its efficacy in biological systems .

Chemical Reactions Analysis

Reactions

Aak1-IN-1 primarily acts through competitive inhibition of AAK1 by binding to its active site. This interaction prevents the phosphorylation of target substrates, such as AP2M1, thereby disrupting clathrin-mediated endocytosis.

Technical Details

Kinetic studies reveal that the inhibition constant (IC50) for Aak1-IN-1 is significantly lower than that of other known inhibitors, indicating its higher potency. For example, TIM-098a demonstrated an IC50 value of 0.24 µM against AAK1, showcasing its effectiveness in inhibiting kinase activity .

Mechanism of Action

Process

The mechanism by which Aak1-IN-1 exerts its effects involves:

  • Competitive Inhibition: Binding to the ATP-binding site on AAK1 prevents ATP from accessing the kinase.
  • Disruption of Phosphorylation Events: By inhibiting AAK1, downstream signaling pathways involved in endocytosis are affected, leading to reduced internalization of receptors and other cellular components.

Data

Studies indicate that inhibition of AAK1 can alter cellular responses related to viral entry and neurotransmitter signaling pathways, making it a valuable target for therapeutic intervention in various diseases .

Physical and Chemical Properties Analysis

Physical Properties

Aak1-IN-1 exhibits properties typical of small organic molecules, including:

  • Solubility: Soluble in common organic solvents.
  • Stability: Stable under physiological conditions but may require specific storage conditions to maintain integrity.

Chemical Properties

The chemical properties include:

  • pH Stability: Active within a physiological pH range.
  • Reactivity: Exhibits reactivity towards nucleophiles due to electrophilic centers in its structure.

Relevant data from experimental studies support these characteristics, providing insights into formulation strategies for effective delivery .

Applications

Scientific Uses

Aak1-IN-1 has significant potential applications in several areas:

  • Neuropathic Pain Management: As an inhibitor of AAK1, it may alleviate symptoms associated with chronic pain conditions by modulating neuronal signaling pathways.
  • Viral Infection Treatment: Targeting AAK1 can disrupt the entry mechanisms of viruses such as Hepatitis C and SARS-CoV-2 into host cells.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the biological functions of AAK1 in various cellular contexts.
Introduction to Adaptor-Associated Kinase 1 as a Therapeutic Target in Human Diseases

Biological Significance of Adaptor-Associated Kinase 1 in Clathrin-Mediated Endocytosis

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine protein kinase belonging to the Numb-associated kinase family, ubiquitously expressed but with pronounced activity in the central nervous system. Its primary biological function centers on regulating clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing extracellular molecules, receptors, and pathogens [1] [6]. During CME, AAK1 phosphorylates the threonine 156 (Thr156) residue of the μ2 subunit within the Adaptor Protein Complex 2 (AP-2), a critical step in facilitating cargo recognition and vesicle maturation [1] [3]. This phosphorylation event induces conformational changes in AP-2, enhancing its affinity for cargo proteins like transmembrane receptors and enabling efficient clathrin coat assembly [1] [8].

Structurally, AAK1 comprises an N-terminal kinase domain (residues 1–267), a central glutamine-proline-alanine-rich region (residues 312–630), and a C-terminal α-adaptin-interacting domain (AID) [1] [3]. The kinase domain shares high conservation (74%) with Bone Morphogenetic Protein-2-Inducible Kinase (BMP2K/BIKE), another NAK family member, but differences in non-kinase domains confer functional specificity [1] [8]. Structural insights from the AAK1-K252a complex (resolution: 1.95 Å) revealed critical interactions within the ATP-binding pocket, informing rational inhibitor design [1]. Genetic or pharmacological inhibition of AAK1 disrupts AP-2 μ2 phosphorylation, impairing endosomal trafficking and reducing early endosome formation, as demonstrated in HeLa cell models [3].

Table 1: Key Functional Domains and Mechanisms of AAK1 in Clathrin-Mediated Endocytosis

Domain/FeatureFunctional RoleConsequence of Inhibition
Kinase Domain (N-terminal)Phosphorylates AP-2 μ2 subunit at Thr156Disrupted cargo recognition and vesicle formation
α-Adaptin-Interacting Domain (C-terminal)Binds AP-2 complexImpaired kinase-substrate colocalization
QPA-Rich Region (Central)Regulatory function; exact role under investigationPotential modulation of kinase activity or protein interactions
Catalytic Site ResiduesATP binding and catalytic activity (e.g., Lys72, Glu91, Asp156)Target for competitive inhibitors (e.g., TIM-098a, K252a)

Role of Adaptor-Associated Kinase 1 in Viral Entry Mechanisms and Neuropathic Signaling Pathways

Beyond endocytosis, AAK1 governs pathophysiological processes, including viral entry and neuropathic signaling. In viral infections, AAK1-mediated phosphorylation of AP-2 μ2 is hijacked by viruses like SARS-CoV-2, Hepatitis C, Dengue, and Ebola to facilitate cellular invasion via CME [1] [3] [6]. Inhibiting AAK1 blocks viral endocytosis, as evidenced by repurposed kinase inhibitors (e.g., sunitinib, baricitinib) reducing viral load in vitro [1] [6]. For SARS-CoV-2, computational and biochemical studies confirmed that baricitinib’s efficacy in COVID-19 trials partly stems from AAK1 inhibition, downregulating phosphorylated AP2M1 and viral uptake [1] [6].

In neurological contexts, AAK1 modulates neurotransmitter receptor trafficking and synaptic plasticity. It regulates γ-aminobutyric acid type A (GABAA) receptor expression by influencing endocytosis, linking it to neuropathic pain and epilepsy [2] [6]. Reduced GABAA receptor surface expression exacerbates neuronal hyperexcitability, a hallmark of chronic pain. AAK1 also intersects with Neuregulin-1 (Nrg1)/ErbB4 signaling, where its inhibition potentiates Nrg1-dependent neurite outgrowth and neurotrophic responses [5]. This pathway is implicated in neuropsychiatric disorders, including schizophrenia. Furthermore, AAK1 acts downstream of Wnt/β-catenin and Notch pathways, influencing neuronal development and synaptic strength [8].

Table 2: AAK1 in Disease-Relevant Signaling Pathways

Disease ContextKey PathwayAAK1 FunctionTherapeutic Implication
Viral Infections (e.g., COVID-19)Clathrin-mediated endocytosisPhosphorylates AP-2 μ2 to enable viral entryBroad-spectrum antivirals (e.g., baricitinib repurposing)
Neuropathic PainGABAA receptor traffickingDownregulates GABAA surface expressionRestoring inhibitory tone (e.g., LX-9211 clinical trials)
NeurodegenerationNrg1/ErbB4 signalingModulates ErbB4 trafficking and neuritogenesisNeuroprotection in ALS/AD models
Synaptic PlasticityNotch/Wnt activationPhosphorylates Numb; regulates LRP6 endocytosisCognitive disorder intervention

Rationale for Targeting Adaptor-Associated Kinase 1 in Multifactorial Disorders

The centrality of AAK1 in clathrin-dependent processes provides a compelling rationale for its therapeutic targeting in multifactorial diseases. Its involvement in both neurological disorders (e.g., neuropathic pain, Alzheimer’s disease, Parkinson’s disease) and viral entry underscores its pleiotropic roles [1] [3] [7]. For neuropathic pain, AAK1 inhibition reduces hyperexcitability without opioid-related side effects, as validated by clinical-stage inhibitors (e.g., BMS-986176/LX-9211) in Phase II trials for diabetic neuropathy [2] [7]. Similarly, in Alzheimer’s models, AAK1 knockdown mitigates amyloid-β production by attenuating APP endocytosis [7].

AAK1’s druggability is evidenced by diverse inhibitor classes:

  • Type I ATP-competitive inhibitors (e.g., LX-9211) bind the active DFG-in conformation [2] [7].
  • Heterocyclic scaffolds (e.g., pyrrolo[2,3-b]pyridines) show nanomolar potency against viral entry [1].
  • Repurposed drugs (e.g., baricitinib, sunitinib) validate AAK1 as a COVID-19 target [1] [6].

The kinase’s structural plasticity allows selective targeting over related NAK members (e.g., GAK, BIKE). For instance, TIM-098a—a novel inhibitor derived from TIM-063—exhibits 35-fold selectivity for AAK1 over BIKE [3]. Furthermore, AAK1 inhibitors like SGC-AAK1-1 serve as chemical probes to dissect pathophysiological mechanisms, accelerating drug discovery [8]. Given the unmet needs in neuropathic pain and emerging viral threats, AAK1 represents a high-value node for multimodal therapeutics with broad clinical applicability.

Properties

CAS Number

1815613-42-3

Product Name

Aak1-IN-1

IUPAC Name

(2S)-1-[2-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine

Molecular Formula

C19H23F4N3O

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H23F4N3O/c1-11(2)9-19(3,24)10-27-15-5-4-13(26-16(15)18(22)23)12-6-7-25-14(8-12)17(20)21/h4-8,11,17-18H,9-10,24H2,1-3H3/t19-/m0/s1

InChI Key

RKAHOQATMSONTM-IBGZPJMESA-N

SMILES

CC(C)CC(C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N

Canonical SMILES

CC(C)CC(C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N

Isomeric SMILES

CC(C)C[C@@](C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.